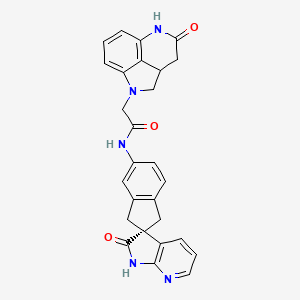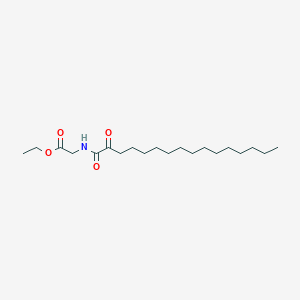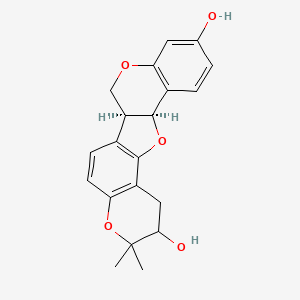
Erythribyssin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythribyssin M: is a prenylated pterocarpan, a type of natural product derived from the genus Erythrina. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erythribyssin M typically involves the use of resorcinol and syringaldehyde as starting materials. The process includes the Vilsmier-Schmidet reaction and phenol hydroxyl protection reactions to form key intermediates. These intermediates undergo McMurry cross-coupling reactions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its status as a compound of interest primarily in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions: Erythribyssin M undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Erythribyssin M has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of prenylated pterocarpans.
Biology: It has shown potential as an antimicrobial agent against various bacterial strains.
Industry: While not widely used industrially, its derivatives could be explored for pharmaceutical applications.
Mechanism of Action
Erythribyssin M exerts its effects primarily through the inhibition of protein tyrosine phosphatase-1B (PTP1B). This enzyme is involved in the regulation of insulin signaling and cancer cell growth. By inhibiting PTP1B, this compound can potentially reduce cancer cell proliferation and improve insulin sensitivity .
Comparison with Similar Compounds
Erythribyssin H: Another prenylated pterocarpan with similar biological activities.
Erylysins A-C: These compounds also inhibit PTP1B and have shown anticancer properties.
Uniqueness: Erythribyssin M is unique due to its specific structure and the presence of prenyl groups, which enhance its biological activity. Its ability to inhibit PTP1B makes it a promising candidate for further research in cancer therapy and metabolic disorders.
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,11S)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),20-hexaene-7,16-diol |
InChI |
InChI=1S/C20H20O5/c1-20(2)17(22)8-13-15(25-20)6-5-11-14-9-23-16-7-10(21)3-4-12(16)19(14)24-18(11)13/h3-7,14,17,19,21-22H,8-9H2,1-2H3/t14-,17?,19-/m1/s1 |
InChI Key |
ZCLUCQDBFSBCJB-LJMFKLJISA-N |
Isomeric SMILES |
CC1(C(CC2=C(O1)C=CC3=C2O[C@H]4[C@@H]3COC5=C4C=CC(=C5)O)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848437.png)
![[(3aR,4S,6Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848443.png)
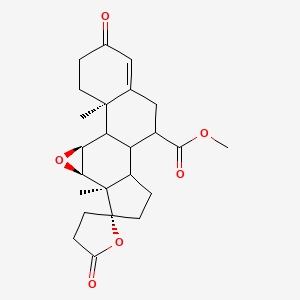
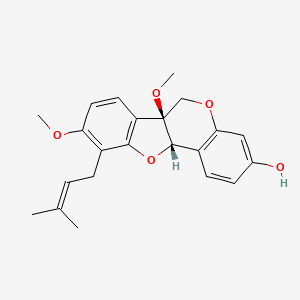

![amino (13S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848489.png)
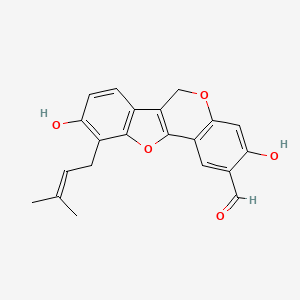
![ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B10848500.png)
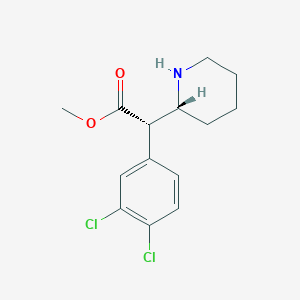
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848509.png)
